![molecular formula C18H33O3- B1259141 (9E)-12-hydroxyoctadec-9-enoate](/img/structure/B1259141.png)
(9E)-12-hydroxyoctadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E)-12-hydroxyoctadec-9-enoate is a hydroxy fatty acid anion that is the conjugate base of (9E)-12-hydroxyoctadec-9-enoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion and a hydroxy monounsaturated fatty acid anion. It is a conjugate base of a (9E)-12-hydroxyoctadec-9-enoic acid.
Scientific Research Applications
Green Synthesis
The compound (9E)-12-hydroxyoctadec-9-enoate has been synthesized through biocatalytic transesterification of castor oil with methanol. This process, explored in the research by Vadgama et al. (2020), emphasizes green chemistry principles, demonstrating high yield and efficiency with a focus on sustainability and environmental impact (Vadgama et al., 2020).
Antimicrobial Activity
A study by Farshori et al. (2011) on 7-O-coumarinyl alkenoates derived from (9E)-12-hydroxyoctadec-9-enoate revealed potent antifungal and antibacterial properties. This research suggests the compound's potential in developing new antimicrobial agents (Farshori et al., 2011).
Synthetic Utility and Biological Importance
The conversion of (9E)-12-hydroxyoctadec-9-enoate into α-bromo 5-methyl tetrazole derivatives has been explored due to the synthetic utility and biological importance of tetrazole derivatives. This research, conducted by Rauf and Parveen (2004), highlights the compound's versatility in creating biologically significant derivatives (Rauf & Parveen, 2004).
Novel Derivatives and Antioxidant Properties
Yarra et al. (2016) synthesized novel phenolipids from (Z)-methyl-12-aminooctadec-9-enoate, a derivative of (9E)-12-hydroxyoctadec-9-enoate. These phenolipids exhibited remarkable antioxidant properties, indicating potential applications in lipophilic antioxidant and chemotherapeutic formulations (Yarra et al., 2016).
Industrial Applications
The compound's derivative, methyl 9-hydroxyoctadec-12-ynoate, has been used to obtain industrially important fatty compounds, as demonstrated by Ahmad and Jie (2008). This research outlines the versatility of (9E)-12-hydroxyoctadec-9-enoate derivatives in industrial applications (Ahmad & Jie, 2008).
properties
Product Name |
(9E)-12-hydroxyoctadec-9-enoate |
---|---|
Molecular Formula |
C18H33O3- |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/p-1/b12-9+ |
InChI Key |
WBHHMMIMDMUBKC-FMIVXFBMSA-M |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)[O-])O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.